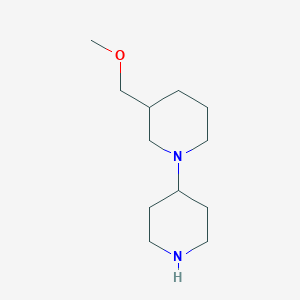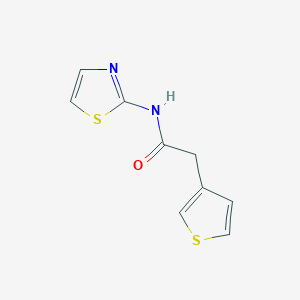
3-(Methoxymethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound features a methoxymethyl group attached to the nitrogen atom of the piperidine ring, which is connected to another piperidine ring. The presence of the methoxymethyl group can influence the compound’s reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,4’-bipiperidine can be achieved through various methods. One common approach involves the methoxymethylation of piperidine derivatives. For instance, the reaction of piperidine with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 can yield the desired product . This method is advantageous due to its high efficiency, short reaction times, and solvent-free conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale methoxymethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZrO(OTf)2 or other metal triflates are often employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in the presence of an appropriate nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the bipiperidine structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted bipiperidine derivatives with different functional groups replacing the methoxymethyl group.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-1,4’-bipiperidine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperidine: A similar compound with two methyl groups attached to the piperidine ring.
3-(Methoxymethyl)indole: Another compound with a methoxymethyl group, but attached to an indole ring.
Uniqueness
3-(Methoxymethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure and the presence of the methoxymethyl group. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-11-3-2-8-14(9-11)12-4-6-13-7-5-12/h11-13H,2-10H2,1H3 |
Clave InChI |
QMHOARZNADZMJB-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCCN(C1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)




![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)



![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
